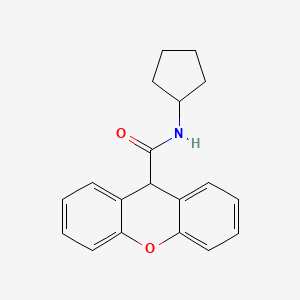

N-cyclopentyl-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of xanthene derivatives often involves nucleophilic substitution reactions, followed by polycondensation or other stepwise chemical reactions to introduce various functional groups. For example, a novel approach for synthesizing polyamides containing xanthene units involves the preparation of a new aromatic dicarboxylic acid followed by polycondensation with various aromatic diamines, leading to polymers with high thermal stability and solubility in polar aprotic solvents (Guo et al., 2015).

Molecular Structure Analysis

Xanthene derivatives like N-cyclopentyl-9H-xanthene-9-carboxamide exhibit a tricyclic structure with diverse substituents influencing their properties. The structure of xanthene-9-carboxylic acid, for example, shows hydrogen bonding of the cyclic dimer type, illustrating the importance of molecular geometry and intermolecular interactions in determining the compound's physical and chemical characteristics (Blackburn et al., 1996).

Chemical Reactions and Properties

Xanthenes undergo various chemical reactions, including nucleophilic substitution, cyclization, and homologation, which can modify their structure and enhance their reactivity or functionalize them for specific applications. An efficient synthesis method for xanthene derivatives involves a novel two-carbon homologation using N-vinylacetamides as acetaldehyde anion equivalents (Prashad et al., 2004).

Physical Properties Analysis

Xanthene derivatives are known for their amorphous nature, high glass transition temperatures, and stability under thermal conditions. They exhibit low moisture absorption and high transparency, making them suitable for applications requiring optical clarity and thermal resistance (Sheng et al., 2009).

Chemical Properties Analysis

The chemical properties of xanthene derivatives are significantly influenced by their functional groups, which can be manipulated to achieve desired reactivity, solubility, and interaction with other molecules. For instance, the introduction of carboxamide groups can impact the solubility and interaction of xanthene derivatives with biological targets, enhancing their potential for medicinal applications (Naya et al., 2003).

Wissenschaftliche Forschungsanwendungen

Fluorescence Detection and Bioimaging

N-cyclopentyl-9H-xanthene-9-carboxamide derivatives have been utilized in the development of fluorescent probes. For instance, the spirocyclization of xanthene dyes is a technique employed for creating fluorescent probes with applications in ratiometric sensing and bioimaging. A study by Lv et al. (2014) demonstrated the use of a near-infrared dye based on xanthene for selective fluorescence detection of cysteine and homocysteine, highlighting its potential in bioimaging applications, such as detecting cysteine in rabbit serum samples and in living HepG2 cells (Lv et al., 2014).

Medicinal Chemistry

Xanthene derivatives, including this compound, have been recognized for their significant biological and pharmacological activities. The antitumor activities of xanthones, their role in medicinal chemistry, and their potential as therapeutic agents have been extensively reviewed. Pinto et al. (2005) provided insights into the structure-activity relationships of xanthone derivatives, emphasizing their relevance in cancer therapy and other biological applications (Pinto et al., 2005).

Synthetic and Material Sciences

In the field of material sciences, this compound derivatives have been explored for the synthesis of novel polyamides and polymers with specific characteristics such as high glass transition temperatures, mechanical strength, and transparency. For example, Sheng et al. (2009) synthesized novel aromatic polyamides containing xanthene cardo groups, revealing their potential in producing materials with desirable thermal properties and mechanical strength (Sheng et al., 2009).

Chemical Biology and Drug Discovery

The application of this compound derivatives in chemical biology and drug discovery has also been documented. For instance, selective MMP-12 inhibitors based on xanthene derivatives have been identified, with potential implications for treating conditions mediated by metalloproteases, such as osteoarthritis, atherosclerosis, and chronic obstructive pulmonary disorder (COPD) (Norman, 2009).

Safety and Hazards

The safety data sheet for a related compound, xanthene-9-carboxamide, indicates that it is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .

Eigenschaften

IUPAC Name |

N-cyclopentyl-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(20-13-7-1-2-8-13)18-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)18/h3-6,9-13,18H,1-2,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVRLDHZKYJDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)